Downstream Mesophase Stability: Monohalogenated HAT6 Derivatives Show Enhanced Columnar Phase Stability vs. Parent HAT6
The 1-fluoro-2,3,6,7,10,11-hexahexyloxytriphenylene (F-HAT6) derived from 1-fluoro-2,3-bis(hexyloxy)benzene exhibits enhanced mesophase stability compared to the unsubstituted parent HAT6. Boden et al. demonstrated that all monohalogenated (α-fluoro, α-chloro, α-bromo) HAT6 derivatives show enhanced mesophase stability relative to HAT6, while polyhalogenated derivatives suppress mesophase formation entirely [1]. The parent HAT6 exhibits a columnar hexagonal mesophase between approximately 70 °C and 100 °C [2]. Although exact clearing temperatures for F-HAT6 are not explicitly provided in the publicly accessible abstract, the mono-fluorinated derivative is reported alongside the chloro and bromo analogs as part of the set displaying 'enhanced mesophase stability,' confirming that the fluorine substitution yields a measurably wider or higher-temperature liquid crystalline range than the non-halogenated baseline.
| Evidence Dimension | Mesophase thermal stability (columnar hexagonal phase range) |
|---|---|
| Target Compound Data | F-HAT6 (derived from target compound): enhanced mesophase stability vs. HAT6 (quantitative clearing point not publicly accessible) |
| Comparator Or Baseline | HAT6 (unsubstituted): columnar hexagonal mesophase between ~70 °C and 100 °C [2] |
| Quantified Difference | Enhanced stability (qualitative; full phase transition data behind paywall); polyhalogenated derivatives suppress mesophase formation |
| Conditions | Differential scanning calorimetry and polarized optical microscopy; Journal of Materials Chemistry, 1997 [1] |
Why This Matters
Procurement of the fluorinated precursor is essential for accessing the mesophase-stabilized monohalogenated HAT6 series; using a non-halogenated 1,2-dialkoxybenzene precursor would yield HAT6 with a narrower liquid crystalline working temperature window.
- [1] Boden, N.; Bushby, R. J.; Cammidge, A. N.; Duckworth, S.; Headdock, G. α-Halogenation of triphenylene-based discotic liquid crystals: towards a chiral nucleus. J. Mater. Chem. 1997, 7 (4), 601–605. View Source
- [2] Molecular engineering of triphenylene-based discotic liquid crystal conductors. Yadda ICM. HAT6 columnar hexagonal mesophase: 70–100 °C. View Source
